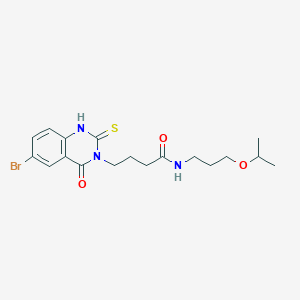

![molecular formula C7H11Br B2353956 [(E)-3-Bromoprop-1-enyl]cyclobutane CAS No. 1563448-54-3](/img/structure/B2353956.png)

[(E)-3-Bromoprop-1-enyl]cyclobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

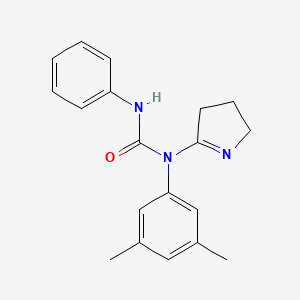

“[(E)-3-Bromoprop-1-enyl]cyclobutane” is an organic compound with the CAS Number: 1563448-54-3 . It has a molecular weight of 175.07 . The IUPAC name for this compound is (E)-(3-bromoprop-1-en-1-yl)cyclobutane .

Synthesis Analysis

The synthesis of cyclobutanes often involves a process known as dimerization, which is the reaction of two smaller molecules to form a larger compound . Specific methods for the synthesis of borylated cyclobutanes have been developed, such as the conversion of (E)- and (Z)-silyl and aryl-substituted homoallylic methanesulfonates to the corresponding cis- and trans-1-silyl-2-borylcyclobutanes as well as 1-phenyl-2-borylcyclobutanes in the presence of a CuCl/dppp catalyst, bis(pinacolato)diboron, and K(O-t-Bu)in THF .

Molecular Structure Analysis

Cyclobutane, the core structure of “this compound”, is a cycloalkane composed of four carbon atoms joined in a ring, each bonded to two other carbons and two hydrogen atoms . The carbon atoms form a square planar shape, as opposed to the optimal 109.5-degree bond angle in sp3 hybridized carbons . This deviation from the optimal bond angle creates significant ring strain, making cyclobutane less stable compared to other cycloalkanes .

Chemical Reactions Analysis

Cyclobutane is relatively reactive due to its ring strain, leading to an increased susceptibility to reactions such as halogenation . Under certain conditions, cyclobutane can undergo ring-opening reactions, transforming into a straight-chain alkane . The compound also has the ability to form polymers, a feature that gives it utility in various industrial applications .

Physical And Chemical Properties Analysis

Cyclobutane is a colorless gas under standard conditions of temperature and pressure . It exhibits a low boiling point due to the weak Van der Waals forces, typical of other alkanes . The bond angles between carbon atoms are significantly strained and as such have lower bond energies than related linear or unstrained hydrocarbons, e.g., butane or cyclohexane . As such, cyclobutane is unstable above about 500 °C .

科学的研究の応用

Stability and Reactivity : A study by Stadlwieser et al. (1993) focused on the stability and reactivity of 3-Cyclopropylideneprop-1-enyl ethyl ether, a compound closely related to [(E)-3-Bromoprop-1-enyl]cyclobutane. This compound can dimerize to form a cyclobutane derivative, which upon prolonged heating converts to a cyclooctadiene. The structures of these derivatives were determined using spectroscopy and X-ray crystal-structure analysis (Stadlwieser et al., 1993).

Photocatalysis : Ischay et al. (2008) reported that Ru(bipy)3Cl2 can act as a visible light photocatalyst for [2+2] enone cycloadditions, a process relevant to this compound. This process achieves high diastereoselectivity in forming cyclobutane products, utilizing sunlight as the only source of irradiation (Ischay et al., 2008).

Medicinal Chemistry : Van der Kolk et al. (2022) highlighted the increasing use of cyclobutanes in medicinal chemistry, owing to their unique structure and chemical properties. Cyclobutanes, like this compound, have been employed to improve factors such as metabolic stability and pharmacophore orientation in drug candidates (Van der Kolk et al., 2022).

Natural Alkaloids : Research by Dembitsky (2007) on cyclobutane-containing alkaloids revealed that these compounds, sourced from terrestrial and marine species, show antimicrobial, anticancer, and other activities. This indicates the biological significance of cyclobutane structures in natural compounds (Dembitsky, 2007).

Enantioselective Synthesis : A study by Man et al. (1999) described the enantioselective and diastereoselective synthesis of cyclobutanes via boronic esters, demonstrating the chemical versatility of cyclobutane structures in synthesizing stereochemically complex molecules (Man et al., 1999).

作用機序

Target of Action

Cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, are known to show potent biological activities . These compounds often have unique structures that serve as critical core skeletons in these molecules .

Mode of Action

Cyclobutane derivatives are known to undergo various chemical reactions, including [2 + 2] cycloaddition , which can lead to the formation of a cyclobutane ring . This process could potentially influence the interaction of [(E)-3-Bromoprop-1-enyl]cyclobutane with its targets.

Biochemical Pathways

Cyclobutane-containing molecules are known to play a role in the synthesis of complex and biologically active natural products .

Result of Action

Cyclobutane-containing molecules are known to exhibit potent biological activities .

Action Environment

The stability of cyclobutane derivatives is known to be influenced by factors such as temperature and ph .

将来の方向性

Cyclobutane-based polymers demonstrate unique properties that make them ideal for specific applications, such as increased flexibility and resistance to environmental stress . Complex natural products bearing strained cyclobutane subunits, including terpenoids, alkaloids, and steroids, not only display fascinating architectures, but also show potent biological activities . Therefore, the future directions of “[(E)-3-Bromoprop-1-enyl]cyclobutane” could involve further exploration of its potential applications in polymer science and biology .

特性

IUPAC Name |

[(E)-3-bromoprop-1-enyl]cyclobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-6-2-5-7-3-1-4-7/h2,5,7H,1,3-4,6H2/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMDPMVEIMLCEG-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)/C=C/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2353874.png)

![3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2353875.png)

![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)

![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)

![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)

![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B2353885.png)

![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)

![6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2353894.png)